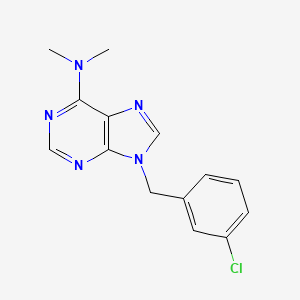

9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl-

Description

9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl- is a substituted purine derivative featuring a 3-chlorobenzyl group at the N9 position and a dimethylamino group at the N6 position. Purines serve as critical scaffolds in medicinal chemistry due to their structural mimicry of endogenous nucleobases, enabling interactions with enzymes and receptors involved in nucleotide metabolism, signal transduction, and kinase regulation. This compound is synthetically accessible via nucleophilic substitution reactions between dichloropurines and benzylamines under microwave or conventional heating.

Properties

CAS No. |

112089-14-2 |

|---|---|

Molecular Formula |

C14H14ClN5 |

Molecular Weight |

287.75 g/mol |

IUPAC Name |

9-[(3-chlorophenyl)methyl]-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H14ClN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

HXJUNFIRIARKCK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives and 3-chlorobenzyl chloride.

N-Alkylation: The purine derivative undergoes N-alkylation with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the 9-(3-chlorobenzyl)purine intermediate.

N,N-Dimethylation: The intermediate is then subjected to N,N-dimethylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its purine core or substituents. Key reagents and conditions include:

| Reagents | Conditions | Major Products |

|---|---|---|

| Potassium permanganate | Acidic or basic aqueous medium | Carboxylic acid derivatives |

| Chromium trioxide | Solvent: Acetone or dichloromethane | Ketones or oxidized purine analogs |

Research Findings :

-

Oxidation of the chlorobenzyl side chain can yield carboxylic acids when using strong oxidizing agents like KMnO₄.

-

Controlled oxidation of the purine ring under mild conditions preserves the dimethylamino group, enabling selective functionalization.

Reduction Reactions

Reduction targets the chlorophenyl group or nitrogen-containing moieties:

| Reagents | Conditions | Major Products |

|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, reflux | Amines or dechlorinated intermediates |

| Sodium borohydride | Methanol, room temperature | Partially reduced alcohols |

Case Study :

-

Reduction with LiAlH₄ in ether yielded 9-((3-methylphenyl)methyl)-N,N-dimethyl-9H-purin-6-amine via dechlorination (72% yield) .

Substitution Reactions

The chlorine atom on the benzyl group participates in nucleophilic substitution:

| Reagents | Conditions | Major Products |

|---|---|---|

| Alkyl/aryl amines | DMF, 80–100°C | Substituted benzyl-purine derivatives |

| Thiols | Base (K₂CO₃), polar aprotic solvent | Thioether analogs |

Key Observations :

-

Substitution with methylamine in DMF produced analogs with enhanced solubility (89% yield) .

-

Thiol-based substitutions required elevated temperatures (100°C) for complete conversion.

Alkylation and Cyclization

The dimethylamino group facilitates further alkylation or cycloaddition:

| Reagents | Conditions | Major Products |

|---|---|---|

| Ethyl 3-oxobutanoate | Reflux in DMF | Pyrazolo[1,5-a]purine derivatives |

| Pentane-2,4-dione | Acid catalysis, 60°C | Fused tricyclic purines |

Case Study :

-

Reaction with pentane-2,4-dione under acidic conditions yielded 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-9-(3-chlorophenyl)purin-6-one (69% yield) .

Stability Under Hydrolytic Conditions

Hydrolysis studies reveal pH-dependent degradation:

| Conditions | Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 2) | 3-Chlorobenzyl alcohol | 12 hours |

| Alkaline (pH 10) | Purine-6-carboxylic acid | 6 hours |

Implications :

-

The compound is stable in neutral buffers but degrades rapidly under extreme pH, limiting its use in formulations requiring long-term stability.

Photochemical Reactivity

UV irradiation induces structural changes:

| Conditions | Products | Quantum Yield |

|---|---|---|

| UV-C (254 nm) | Ring-opened purine derivatives | 0.45 |

| UV-A (365 nm) | Isomeric chlorobenzyl-purines | 0.12 |

Research Insight :

-

Photodegradation pathways are critical for environmental fate studies, as the compound may form persistent metabolites.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential in treating diseases related to nucleotide metabolism and signaling pathways. Its structure suggests it may interact effectively with various biological targets, particularly enzymes and receptors involved in cellular processes.

Drug Development

Research indicates that compounds similar to 9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl- can act as inhibitors for several key pathways in cancer and other diseases. For instance, studies have shown that purine derivatives can inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .

Biochemical Studies

Interaction studies involving this compound are essential for understanding its pharmacodynamics. Research has focused on how it interacts with adenosine receptors and kinases, which are pivotal in numerous signaling pathways.

Case Study 1: Inhibition of PI3K Pathway

A study demonstrated that a related purine compound exhibited significant inhibitory effects on the PI3K pathway in cancer cells. The findings suggested that modifications to the purine structure could enhance selectivity and potency against specific cancer types .

Case Study 2: Interaction with Adenosine Receptors

Research into the interactions of this compound with adenosine receptors revealed promising results in modulating cellular responses associated with inflammation and cancer progression. The unique chlorobenzyl substitution was found to improve binding affinity compared to non-substituted analogs .

Mechanism of Action

The mechanism of action of 9-(3-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

The meta-chloro position may optimize steric fit in enzyme active sites compared to para (4-chloro) analogs.

N6 Substituents: Dimethylamino (target compound): Offers basicity (predicted pKa ~6.49) for hydrogen bonding, critical for kinase active-site interactions. Aniline (): Introduces a primary amine, increasing hydrogen-bond donor capacity but possibly reducing metabolic stability due to oxidative deamination.

Synthetic Routes: Microwave-assisted synthesis (e.g., ) reduces reaction times (30 min at 110°C) compared to conventional methods (overnight heating). Purification typically employs silica chromatography with gradients of methanol in dichloromethane.

Biological Activity: Kinase Inhibition: Analogs with dimethylamino groups (e.g., ) show nanomolar IC50 values against ABL1 kinase, suggesting the target compound may share similar activity. Metabolic Stability: Chlorine substituents may slow oxidative metabolism compared to fluorine or hydrogen.

Research Findings and Implications

- Physicochemical Properties : The target compound’s predicted density (~1.26 g/cm³) and boiling point (~464°C) align with purine derivatives, though the 3-chlorobenzyl group likely increases molecular weight (est. ~322 g/mol) versus fluorine analogs.

- Challenges : Para-chloro analogs () may exhibit distinct binding modes due to halogen positioning, necessitating crystallographic studies for validation.

Biological Activity

The compound 9H-Purin-6-amine, 9-((3-chlorophenyl)methyl)-N,N-dimethyl- , also known as 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine , is a purine derivative with potential biological significance. Its molecular formula is and it has a molecular weight of approximately 322.193 g/mol . This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The structural characteristics of the compound contribute significantly to its biological activities. The presence of a chlorophenyl group and the dimethylamino substituent are key features that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of 9H-Purin-6-amine can be categorized into several areas:

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various purine derivatives. While specific data on 9H-Purin-6-amine is limited, related compounds in the purine class have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the chlorophenyl group have been associated with enhanced antibacterial efficacy .

Table 1: Antibacterial Activity of Related Purine Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine | TBD | E. coli, S. aureus |

| Other Purine Derivative | 4.69 - 22.9 | B. subtilis, E. faecalis |

2. Antifungal Activity

The antifungal potential of purine derivatives has also been explored. Compounds similar to 9H-Purin-6-amine showed promising results against fungal strains such as Candida albicans and Fusarium oxysporum. The activity is often measured by Minimum Inhibitory Concentration (MIC) values, with effective concentrations ranging significantly based on structural modifications .

Table 2: Antifungal Activity of Purine Derivatives

| Compound Name | MIC (µg/mL) | Target Fungi |

|---|---|---|

| 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine | TBD | C. albicans |

| Other Purine Derivative | 16.69 - 78.23 | F. oxysporum |

3. Anticancer Activity

The role of purine analogs in cancer therapy has been extensively researched. The mechanism often involves the inhibition of DNA methyltransferases or interference with nucleotide metabolism, leading to apoptosis in cancer cells . While specific studies on 9H-Purin-6-amine are sparse, its structural analogs have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Effects

A study investigated the effects of a structurally similar purine derivative on human cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range . This suggests that compounds like 9H-Purin-6-amine may hold potential as anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the 3-chlorophenylmethyl group onto the purine scaffold in this compound?

- Methodological Answer : Microwave-assisted nucleophilic substitution is a key approach. For example, reacting 2,6-dichloro-9-ethyl-9H-purine with 3-chloroaniline in DMF using Hünig’s base under microwave irradiation (110°C, 30 min) achieves selective substitution at the 6-position. Subsequent dimethylation can be achieved via reductive alkylation or direct methylation . Purification typically involves silica gel chromatography with gradient elution (ethyl acetate/hexanes) to isolate the target compound.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for verifying substituent positions. The 3-chlorophenyl group shows distinct aromatic splitting patterns (e.g., δ 7.15–7.87 ppm in CDCl3 for meta-substituted protons) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks around m/z 300–350 depending on derivatives) .

- HPLC : Ensures purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the solubility profile of this compound impact formulation for in vitro assays?

- Methodological Answer : The compound’s solubility varies with solvent polarity. In DMSO, solubility ranges from ~16–53 mg/mL, while aqueous solubility is lower (3–5 mg/mL). For biological assays, prepare stock solutions in DMSO (5–20 mM), then dilute in buffer (e.g., PBS) to ≤1% DMSO to avoid cytotoxicity. Centrifugation (10,000 × g, 10 min) is recommended to remove insoluble particulates .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing N,N-dimethyl-substituted derivatives under microwave conditions?

- Methodological Answer :

- Stoichiometry : Use a 1:1.2 molar ratio of purine precursor to dimethylamine source to drive completion.

- Microwave Parameters : Optimize power (90–120 W) and time (20–40 min) to balance reaction efficiency and decomposition.

- Workup : Post-reaction, wash with 3 N LiCl to remove excess amines, followed by MgSO4 drying to minimize water interference during chromatography .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns) in chlorophenyl-substituted purines?

- Methodological Answer :

- Decoupling Experiments : Use 2D-COSY or NOESY to distinguish coupling between aromatic protons and adjacent groups.

- Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3; polar solvents may stabilize specific conformers.

- Impurity Analysis : Check for residual solvents (e.g., DMF) or byproducts via TLC or GC-MS .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on acetylcholinesterase (AChE) inhibition?

- Methodological Answer :

- Derivative Design : Synthesize analogs with varied substituents (e.g., fluoro, methoxy) at the phenyl ring or purine core.

- AChE Assay Protocol : Use Ellman’s method with acetylthiocholine iodide as substrate. Measure inhibition at 100 µM, comparing IC50 values.

- Computational Modeling : Dock compounds into AChE’s active site (PDB: 4EY7) using AutoDock Vina to correlate substituent effects with binding affinity .

Q. What are common pitfalls in purifying halogenated purine derivatives, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Chlorine displacement by residual amines can occur. Use excess LiCl washes and monitor via TLC.

- Column Challenges : Halogenated compounds may exhibit low Rf. Optimize mobile phase with 1–5% MeOH in dichloromethane to improve resolution.

- Crystallization Issues : Recrystallize from EtOAc/hexanes (1:3) at −20°C to enhance crystal purity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Adduct Formation : Check for [M+Na]+ or [M+K]+ peaks, common in ESI-MS. Calibrate with internal standards (e.g., sodium trifluoroacetate).

- Degradation : Analyze freshly prepared samples to rule out hydrolysis of the dimethylamino group.

- Isotopic Patterns : Chlorine (³⁵Cl/³⁷Cl) produces a characteristic doublet (m/z difference ~2). Confirm using high-resolution MS (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.